molecular formula C21H22ClF3N2O2 B1662833 RS 102895 hydrochloride CAS No. 1173022-16-6

RS 102895 hydrochloride

Cat. No. B1662833
CAS RN: 1173022-16-6
M. Wt: 426.9 g/mol
InChI Key: KRRISOFSWVKYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RS 102895 hydrochloride is a potent antagonist of Chemokine (C-C motif) receptor 2 (CCR2) with an IC50 of 360 nM . It shows no effect on CCR1 . It also inhibits human α1a and α1d receptors, rat brain cortex 5-HT1a receptor in cells with IC50s of 130 nM, 320 nM, 470 nM, respectively .


Molecular Structure Analysis

The empirical formula of this compound is C21H21F3N2O2 · HCl . Its molecular weight is 426.86 . The SMILES string representation is Cl.FC(F)(F)c1ccc(CCN2CCC3(CC2)OC(=O)Nc4ccccc34)cc1 .


Chemical Reactions Analysis

This compound has been shown to inhibit MCP-1-stimulated calcium influx and chemotaxis with IC50 values of 32 nM and 1.7 μM respectively .


Physical And Chemical Properties Analysis

This compound is a white powder . It is soluble in DMSO to a concentration greater than 10 mg/mL . It should be stored at a temperature of 20-25°C .

Scientific Research Applications

RS 102895 hydrochloride has been extensively studied in both in vitro and in vivo experiments. In vitro experiments have been conducted to study the effects of this compound inhibition on various biological processes. In vivo experiments have been conducted to study the effects of this compound on inflammation, pain, and other physiological processes.

In Vivo

In vivo experiments have been conducted to study the effects of RS 102895 hydrochloride on inflammation, pain, and other physiological processes. For example, this compound has been used in a study to investigate the anti-inflammatory effects of this compound inhibition in a mouse model of acute inflammation. The results of this study showed that this compound significantly reduced the production of inflammatory mediators and improved the symptoms of inflammation. Additionally, this compound has been used in a study to investigate the effects of this compound inhibition on pain in a rat model of chronic pain. The results of this study showed that this compound significantly reduced the intensity of pain.

In Vitro

In vitro experiments have been conducted to study the effects of RS 102895 hydrochloride inhibition on various biological processes. For example, this compound has been used in a study to investigate the effects of this compound inhibition on the production of pro-inflammatory cytokines. The results of this study showed that this compound significantly inhibited the production of pro-inflammatory cytokines. Additionally, this compound has been used in a study to investigate the effects of this compound inhibition on the production of nitric oxide. The results of this study showed that this compound significantly inhibited the production of nitric oxide.

Mechanism of Action

Target of Action

RS 102895 hydrochloride is a potent antagonist of the C-C motif chemokine receptor 2 (CCR2) . It has a high affinity to the β subunit of CCR2 and binds specifically to it . The primary role of CCR2 is to regulate the migration and infiltration of monocytes, which play a crucial role in inflammatory responses .

Mode of Action

This compound interacts with its target, CCR2, by binding specifically to the β subunit of the receptor . This binding results in the inhibition of CCR2 signaling . It also suppresses monocyte recruitment , thereby potentially obstructing the immune suppressive effects of monocytes during early vaccine responses .

Biochemical Pathways

The interaction of this compound with CCR2 affects the chemokine signaling pathway. By inhibiting CCR2 signaling, it blocks the MCP-1 and MCP-3 stimulated calcium influx . This inhibition disrupts the normal chemotactic response, affecting the migration and infiltration of monocytes.

Pharmacokinetics

It’s known that the compound is soluble in dmso , which could potentially aid in its absorption and distribution in the body

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of CCR2 signaling and suppression of monocyte recruitment . This can result in reduced inflammation, as monocytes play a key role in inflammatory responses . In addition, it has been suggested that this compound may be useful for obstructing the immune suppressive effects of monocytes during early vaccine responses .

Biological Activity

RS 102895 hydrochloride has been shown to have anti-inflammatory, analgesic, and anti-oxidant properties. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines and nitric oxide, as well as to reduce pain and inflammation. Additionally, this compound has been shown to reduce the production of reactive oxygen species and to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB).

Advantages and Limitations for Lab Experiments

RS 102895 hydrochloride has several advantages for laboratory experiments. It is a highly potent inhibitor of this compound, with an IC50 of 0.3 μM. Additionally, it has a long duration of action, with a half-life of approximately 24 hours. However, this compound also has some limitations. It is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, it is not stable in solution, so it must be stored at -20°C.

Future Directions

The potential future directions for RS 102895 hydrochloride include further research into its effects on inflammation, pain, and other physiological processes, as well as its potential therapeutic applications. Additionally, further research is needed to investigate the effects of this compound on the production of other pro-inflammatory mediators such as cytokines and chemokines. Additionally, further research is needed to investigate the effects of this compound on the production of reactive oxygen species and the activation of the transcription factor nuclear factor-kappa B (NF-κB). Finally, further research is needed to investigate the potential therapeutic applications of this compound, such as its potential use in the treatment of inflammatory diseases and pain.

Safety and Hazards

RS 102895 hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRISOFSWVKYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587871
Record name 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

300815-41-2
Record name 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.